Product packaging for Acid Orange 63 free acid(Cat. No.:CAS No. 772275-82-8)

Acid Orange 63 free acid

Cat. No.: B12785434
CAS No.: 772275-82-8
M. Wt: 788.8 g/mol
InChI Key: ULWKWJCDFLHEKM-UHFFFAOYSA-N
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Description

Acid Orange 63 free acid is a useful research compound. Its molecular formula is C35H28N6O10S3 and its molecular weight is 788.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H28N6O10S3 B12785434 Acid Orange 63 free acid CAS No. 772275-82-8

Properties

CAS No.

772275-82-8

Molecular Formula

C35H28N6O10S3

Molecular Weight

788.8 g/mol

IUPAC Name

5-[4-[[5-methyl-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]diazenyl]phenyl]-2-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C35H28N6O10S3/c1-22-3-16-31(17-4-22)54(49,50)51-29-14-10-27(11-15-29)36-38-32-20-7-25(21-33(32)53(46,47)48)24-5-8-26(9-6-24)37-39-34-23(2)40-41(35(34)42)28-12-18-30(19-13-28)52(43,44)45/h3-21,40H,1-2H3,(H,43,44,45)(H,46,47,48)

InChI Key

ULWKWJCDFLHEKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)C4=CC=C(C=C4)N=NC5=C(NN(C5=O)C6=CC=C(C=C6)S(=O)(=O)O)C)S(=O)(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Reaction Pathway Elucidation of Acid Orange 63 Free Acid

Refined Synthesis Protocols for Acid Orange 63 Free Acid Derivatives

The synthesis of this compound is a multi-step process that involves the sequential diazotization of aromatic amines and their subsequent coupling with specific chemical components. This process demands precise control over various reaction parameters to ensure high yield and purity of the final product.

Optimization of Diazotization and Coupling Reaction Parameters

The foundational reactions for creating azo dyes like Acid Orange 63 are diazotization and azo coupling. ijirset.comnih.gov Diazotization involves the conversion of a primary aromatic amine into a diazonium salt, a reaction typically carried out at low temperatures (0-5 °C) in the presence of a mineral acid and sodium nitrite. ijirset.comgrowingscience.com The stability of the resulting diazonium salt is a critical factor, as many are unstable and potentially explosive when dry. nih.govscispace.com

The subsequent azo coupling is an electrophilic aromatic substitution where the diazonium salt reacts with an electron-rich coupling agent, such as a phenol (B47542) or an aromatic amine. nih.govscispace.com The pH of the reaction medium is a crucial parameter in this step. For instance, phenols couple effectively under alkaline conditions which facilitate the formation of the more reactive phenolate (B1203915) ion. nih.gov However, excessively high pH can lead to the decomposition of the diazonium salt. nih.gov Conversely, the coupling of aromatic amines is generally favored in slightly acidic conditions. nih.gov

Recent advancements have explored the use of microreactors to optimize these reactions. scispace.com Microreactor technology, in combination with phase transfer catalysis, has shown superiority over traditional batch reactors, especially for the synthesis of azo dyes from highly hydrophobic aromatic amines. scispace.com This approach allows for better control over reaction parameters like temperature, reactant flow rates, and catalyst concentration, leading to improved conversion rates. scispace.com For example, a study on the synthesis of Sudan II azo dye in a microreactor achieved a 98% conversion in approximately 2.4 minutes under optimized conditions. nih.gov

Below is a table summarizing typical reaction conditions for the synthesis of a bis-azo compound similar in complexity to Acid Orange 63.

StepReagentsTemperaturepHSolvent
DiazotizationSodium Nitrite, Hydrochloric Acid0–5°C1–2Aqueous HCl
First CouplingPyrazolone (B3327878) derivative5–10°C8–10Water
Second CouplingPhenol10–15°C8–10Water

Investigation of Esterification Pathways in Complex Dye Synthesis

While the core structure of Acid Orange 63 is formed through diazotization and azo coupling, the synthesis of certain complex azo dyes may involve esterification reactions. This is particularly relevant when modifying the properties of the dye or introducing specific functional groups. Although direct information on the esterification of this compound is limited, general principles of esterification in complex organic synthesis can be applied.

Esterification typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the context of azo dyes, this could involve the esterification of a sulfonic acid group or a carboxylic acid group present on one of the aromatic rings. Such modifications could be used to alter the dye's solubility, lightfastness, or affinity for different fibers. The development of solid-phase synthesis methods for azo dyes has also opened up new possibilities for incorporating various functional groups, including esters, through a combinatorial approach. aithor.com

Development of Novel Catalytic Systems for Enhanced Synthetic Yields

The quest for more efficient and environmentally benign synthetic methods has led to the development of novel catalytic systems for azo dye synthesis. One promising approach involves the use of solid-supported catalysts, which can be easily separated from the reaction mixture and potentially reused. growingscience.com

For instance, silica-supported sulfuric acid has been used for the one-pot synthesis of azo dyes under solvent-free conditions at room temperature. researchgate.net Another innovative catalyst is silica-supported boron trifluoride (BF3.SiO2), which facilitates the diazotization–diazo coupling of aromatic amines at room temperature. growingscience.com This method is advantageous as the resulting aryl diazonium salts with the silica-supported boron trifluoride counter-ion are stable enough to be handled at room temperature. growingscience.com

More recently, research has focused on photocatalytic systems for both the synthesis and degradation of azo dyes. mdpi.comresearchgate.net For example, titanium dioxide (TiO2) and zinc oxide (ZnO) have been investigated as photocatalysts for the degradation of novel aromatic azo dyes under UV irradiation. researchgate.net While primarily studied for degradation, the principles of photocatalysis could potentially be adapted for synthetic purposes, offering a green alternative to traditional methods.

The following table highlights some novel catalytic systems and their reported effectiveness in azo dye synthesis or related reactions.

CatalystReaction TypeKey Advantages
Silica-supported Sulfuric AcidAzo dye synthesisSolvent-free, room temperature
BF3.SiO2Azo dye synthesisStable diazonium salts, room temperature
FeAlg-ACF/PMS/Visible LightAzo dye degradationHigh efficiency, rapid degradation
Mn(II) salts/Peracetic acidAzo dye degradationEfficient under mild conditions

In-Depth Analysis of this compound Chemical Reactions

This compound, like other azo dyes, can undergo a variety of chemical reactions, primarily involving its azo linkages and aromatic rings. Understanding these reactions is essential for assessing its stability, potential for degradation, and the nature of any resulting products.

Mechanistic Studies of Oxidative Transformations

The oxidative degradation of azo dyes is a key area of research, particularly in the context of wastewater treatment. The azo group (–N=N–) is the chromophore responsible for the color of the dye and is a primary target for oxidative attack. scirp.org Oxidative processes can lead to the destruction of the chromophore and the breakdown of the dye molecule into smaller, often less colored, compounds. scirp.org

Various oxidative systems have been studied for the degradation of azo dyes, including those using hydrogen peroxide, peracetic acid, and persulfate. mdpi.commdpi.comrsc.org The efficiency of these oxidants can be significantly enhanced by the use of catalysts. For example, the degradation of the azo dye Orange II was found to be remarkably efficient in the presence of simple Mn(II) salts combined with peracetic acid under mild conditions. rsc.orgresearchgate.net Mechanistic studies of such reactions often reveal the formation of various high-valence manganese intermediates that are the active catalytic species. researchgate.net

Photocatalysis offers another route for oxidative degradation. researchgate.netmdpi.com In the presence of a semiconductor photocatalyst like TiO2 and UV light, reactive oxygen species such as hydroxyl radicals (•OH) are generated. mdpi.com These highly reactive species can attack the dye molecule, leading to its degradation through pathways such as hydroxylation of the aromatic rings, desulfonation, and oxidative cleavage of the azo bond. researchgate.net

Elucidation of Reductive Cleavage Pathways and Intermediate Product Formation

Under anaerobic conditions, the reductive cleavage of the azo bond is a significant degradation pathway for azo dyes. scbt.comresearchgate.net This reaction breaks the –N=N– linkage, resulting in the formation of aromatic amines. scbt.com The nature of these resulting amines is of particular interest, as some aromatic amines are known to be carcinogenic. scbt.com It is generally thought that a significant portion of an azo dye may be cleaved in this manner. scbt.com

The reductive cleavage can be facilitated by various microorganisms and is a key process in the biological treatment of textile wastewater. asm.org The reaction mechanism involves the transfer of electrons to the azo bond, leading to its reduction and subsequent cleavage. researchgate.net The specific products formed depend on the structure of the parent dye. For a bis-azo dye like Acid Orange 63, reductive cleavage would be expected to yield multiple aromatic amine products.

Studies on the anaerobic reduction of azo dyes have identified various intermediate and final products. For example, the anaerobic reduction of Acid Orange 7 leads to the formation of 1-amino-2-naphthol (B1212963) and sulfanilic acid. researchgate.net The identification of such products is crucial for assessing the environmental impact of azo dyes and for developing effective remediation strategies.

Characterization of Substitution Reaction Dynamics on Aromatic Rings

The synthesis of this compound, a complex bis-azo dye, is fundamentally governed by the principles of electrophilic aromatic substitution. The reaction pathway involves the formation of diazonium salts from primary aromatic amines, which then act as electrophiles that attack electron-rich aromatic systems, known as coupling components. scispace.comajchem-a.comnih.gov The dynamics of this substitution are highly dependent on the nature of the substituents on the aromatic rings of both the diazonium ion and the coupling component, as well as precise control of reaction conditions.

The first coupling reaction for Acid Orange 63 involves reacting a diazonium salt with 4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. This reaction is carried out under alkaline conditions (pH 8–10), which deprotonates the coupling component, increasing its nucleophilicity and facilitating the electrophilic attack by the diazonium ion. The electron-donating character of the substituents on the pyrazolone ring directs the substitution to a specific position, leading to the formation of a monoazo intermediate.

Following the initial coupling, a second, distinct diazotization and coupling sequence occurs. An intermediate compound is diazotized and subsequently coupled with a phenol derivative, again under alkaline conditions, to form the final bis-azo structure of Acid Orange 63. In phenolic coupling components, the hydroxyl group is a strong activating group that directs the incoming electrophile (the diazonium ion) to the ortho and para positions. scispace.com Typically, the substitution occurs at the para position unless it is already occupied. scispace.com The sulfonic acid groups (-SO₃H) present in the structure are crucial for ensuring water solubility but are meta-directing and deactivating; however, the powerful activating effects of hydroxyl or amino groups on the coupling components overcome this to drive the reaction.

The precise control of pH and temperature is critical throughout the synthesis to manage the reaction dynamics. Low temperatures are necessary during diazotization to prevent the unstable diazonium salt from decomposing, while alkaline pH is required for the coupling step to activate the nucleophilic component. nih.gov

Table 1: Typical Reaction Conditions for Acid Orange 63 Synthesis

Step Key Reagents Temperature pH Purpose
Diazotization Aromatic Amine, Sodium Nitrite, Hydrochloric Acid 0–5°C 1–2 Formation of the electrophilic diazonium salt.
First Coupling Diazonium Salt, Pyrazolone Derivative 5–10°C 8–10 Electrophilic aromatic substitution to form a monoazo intermediate.
Second Coupling Intermediate Diazonium Salt, Phenol Derivative 10–15°C Alkaline Formation of the final bis-azo structure.

Green Chemistry Approaches in this compound Synthesis

The conventional synthesis of azo dyes, including Acid Orange 63, often involves processes that are not aligned with the principles of green chemistry. These principles encourage the reduction of waste, use of less hazardous chemicals, implementation of safer solvents, and improved energy efficiency. innovareacademics.innih.gov Applying these principles to the synthesis of Acid Orange 63 presents opportunities for creating a more sustainable manufacturing process.

A primary focus of green chemistry in dye synthesis is the replacement of hazardous solvents. nih.gov Traditional organic syntheses may use chlorinated solvents, which are toxic and environmentally harmful. researchgate.net A greener approach would involve substituting these with safer alternatives such as water or ethanol. innovareacademics.inresearchgate.net Given that key steps in Acid Orange 63 synthesis are already performed in aqueous solutions, optimizing the process to exclusively use water as a solvent would be a significant green advancement.

Energy efficiency is also a central tenet of green chemistry. nih.gov Conventional methods often require heating and cooling cycles, such as maintaining low temperatures for diazotization. Alternative energy sources like microwave irradiation or ultrasound assistance have been shown to accelerate organic reactions, potentially reducing reaction times and energy consumption. innovareacademics.innih.gov Mechanochemical methods, such as ball milling, offer a solvent-free approach to synthesis, which could drastically reduce waste and energy use. akjournals.com

Finally, a critical aspect of green chemistry is designing chemicals for degradation. nih.gov Azo dyes can be persistent in the environment, and their degradation can sometimes lead to the formation of harmful aromatic amines. scbt.com A green approach to the synthesis of Acid Orange 63 would involve molecular design modifications that enhance its biodegradability after its useful life, without compromising its color and fastness properties during use. This involves considering the entire lifecycle of the chemical, from synthesis to disposal. The exploitation of renewable feedstocks, such as lignocellulosic biomass from agricultural waste, to produce chemical precursors is another long-term goal for the sustainable production of complex molecules like Acid Orange 63. mdpi.com

Table 2: Application of Green Chemistry Principles to Acid Orange 63 Synthesis

Green Chemistry Principle Conventional Approach Potential Green Alternative
Safer Solvents Potential use of organic solvents for purification. Exclusive use of water as a solvent; exploring supercritical CO₂. nih.gov
Energy Efficiency Requires strict low-temperature control (0-5°C) and subsequent heating. Use of microwave or ultrasound-assisted synthesis to reduce reaction times and energy input. innovareacademics.in
Use of Catalysis Generally uncatalyzed, relying on stoichiometric reagents. Development of reusable solid catalysts to improve reaction efficiency and selectivity. nih.gov
Waste Prevention Potential for by-product formation and use of excess reagents. Optimizing stoichiometry and using catalytic methods to improve atom economy. nih.gov
Design for Degradation Structure is not inherently designed for easy degradation. scbt.com Molecular modification to incorporate biodegradable linkages while maintaining function. nih.gov
Use of Renewable Feedstocks Precursors are derived from petrochemical sources. Investigating bio-based routes to synthesize aromatic amine and phenol precursors from biomass. mdpi.com

Advanced Spectroscopic and Chromatographic Elucidation of Acid Orange 63 Free Acid and Its Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation and Electronic Transitions

Spectroscopic methods are indispensable for confirming the molecular structure of Acid Orange 63 free acid, a disazo dye with the molecular formula C₃₅H₂₈N₆O₁₀S₃. worlddyevariety.com These techniques probe the electronic transitions, vibrational modes of functional groups, and the precise arrangement of atoms within the molecule.

High-resolution UV-Visible spectroscopy is a fundamental technique for analyzing the chromophoric system of Acid Orange 63. The color of the dye arises from its extensive system of conjugated double bonds, which includes two azo (-N=N-) linkages connecting multiple aromatic rings (biphenyl, phenyl, and pyrazole (B372694) systems). This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The absorption of light in the visible region promotes electrons from the π bonding orbitals to the π* antibonding orbitals (π→π* transitions). These transitions are typically intense and are responsible for the dye's characteristic orange color. docbrown.info The spectrum is expected to show a primary strong absorption band (λmax) in the visible range, characteristic of disazo dyes. docbrown.inforesearchgate.net The exact position of λmax can be influenced by the solvent polarity, a phenomenon known as solvatochromism. ajol.info

ParameterExpected ObservationAssociated Transition
λmax (Visible Region)~450-520 nmπ→π
Molar Extinction Coefficient (ε)High (>25,000 L mol⁻¹ cm⁻¹)Allowed electronic transition
UV Region BandsMultiple bands <400 nmπ→π transitions of aromatic rings

Fourier Transform Infrared (FTIR) spectroscopy provides a molecular fingerprint of this compound by identifying its constituent functional groups through their characteristic vibrational frequencies. The complex structure of the molecule gives rise to a rich and informative spectrum.

Key expected vibrational bands include a broad absorption for the O-H stretch of the sulfonic acid groups. The stretching vibrations of the S=O bonds in the sulfonate (-SO₃H) and sulfonyloxy (-OSO₂-) groups are expected to produce strong, distinct peaks. The azo (-N=N-) stretching vibration, while sometimes weak in symmetrical molecules, should be observable in this asymmetrical structure. eeer.orgscienceworldjournal.org Aromatic C=C and C-H stretching and bending vibrations will also be prominent.

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
O-H (Sulfonic Acid)3400-2500 (broad)Stretching
C-H (Aromatic)3100-3000Stretching
C-H (Methyl)2970-2850Stretching
C=O (Pyrazole Ring)~1650Stretching
N=N (Azo Linkage)1500-1400Stretching
C=C (Aromatic)1600-1450Stretching
S=O (Sulfonate/Sulfonyloxy)1350-1300 and 1180-1150Asymmetric & Symmetric Stretching
C-O (Ester Linkage)1300-1150Stretching
C-S (Sulfonate/Sulfonyloxy)800-600Stretching

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular architecture of this compound, including the connectivity and chemical environment of every hydrogen and carbon atom.

The ¹H NMR spectrum is expected to be complex, with numerous signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the various phenyl, biphenyl, and pyrazole rings. Distinct singlets are anticipated for the two methyl groups (one on the pyrazole ring and one on the tosyl group), likely appearing in the upfield region (2.0-2.5 ppm). The acidic protons of the sulfonic acid groups are generally not observed or appear as very broad signals.

The ¹³C NMR spectrum will show a large number of signals corresponding to the 35 carbon atoms in the molecule. Key signals include those for the carbonyl carbon of the pyrazole ring (~160 ppm), the various aromatic carbons (110-150 ppm), and the two methyl carbons (~15-25 ppm).

To definitively assign these numerous and often overlapping signals, two-dimensional (2D-NMR) techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential. These experiments reveal proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively, allowing for the unambiguous assembly of the molecular structure.

NucleusStructural UnitPredicted Chemical Shift (δ, ppm)
¹HAromatic Protons (Phenyl, Biphenyl)7.0 - 8.5
Pyrazole Ring ProtonVariable, depends on tautomer
Methyl Protons (-CH₃)2.0 - 2.5
¹³CC=O (Pyrazole Ring)~160
Aromatic Carbons110 - 150
Carbons attached to N or O140 - 160
Methyl Carbons (-CH₃)15 - 25

Mass spectrometry (MS) is critical for determining the molecular weight and confirming the elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) can provide an exact mass measurement with high precision, allowing for the unambiguous determination of the molecular formula, C₃₅H₂₈N₆O₁₀S₃.

Tandem mass spectrometry (MS/MS) is used to probe the molecular structure through controlled fragmentation. For azo dyes, the most characteristic fragmentation pathway is the cleavage of the azo linkages. nih.govupce.cz In the case of Acid Orange 63, this would lead to several large, diagnostic fragment ions corresponding to the different aromatic sections of the molecule. Other likely fragmentations include the loss of SO₃ from the sulfonic acid groups and cleavage of the sulfonyloxy ester linkage. Analyzing these fragmentation patterns allows for a step-by-step confirmation of the dye's complex structure.

AnalysisExpected Result for C₃₅H₂₈N₆O₁₀S₃Information Gained
HRMS (e.g., ESI-TOF)[M-H]⁻ ion at m/z 787.0990Confirmation of Molecular Formula
MS/MS FragmentationCleavage of Azo (-N=N-) bondsIdentifies major structural subunits
Loss of SO₃ (79.957 Da)Confirms presence of sulfonic acid groups
Cleavage of C-O-S bondConfirms sulfonyloxy linkage

Chromatographic Methodologies for Purity Assessment and Mechanistic Study Monitoring

Chromatographic techniques are essential for separating Acid Orange 63 from impurities, reaction byproducts, and intermediates, thereby enabling purity assessment and the monitoring of synthetic or degradation processes.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of Acid Orange 63 and for monitoring the progress of its synthesis or degradation. Due to the presence of multiple polar sulfonic acid groups, a reversed-phase HPLC (RP-HPLC) method is most suitable.

In this setup, a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. A gradient elution, starting with a high proportion of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and gradually increasing the concentration of an organic modifier like acetonitrile, allows for the efficient separation of the highly polar dye from less polar impurities or synthetic precursors. A photodiode array (PDA) or UV-Vis detector set to the λmax of the dye allows for sensitive detection and quantification. By tracking the decrease of reactant peaks and the increase of the product peak over time, reaction kinetics can be accurately monitored. The appearance and disappearance of other peaks can help identify transient intermediates.

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase AAqueous buffer (e.g., 20 mM Ammonium Acetate, pH 4.5)
Mobile Phase BAcetonitrile or Methanol
Elution ModeGradient (e.g., 5% B to 95% B over 30 min)
Flow Rate1.0 mL/min
DetectionUV-Vis or PDA at λmax (~450-520 nm)
Temperature25-40 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Product Analysis

While sulfonated azo dyes like this compound are non-volatile and thermally unstable, making them unsuitable for direct GC-MS analysis, the technique is indispensable for identifying volatile and semi-volatile products that arise from its degradation. shimadzu.com Degradation is typically induced through processes such as reductive cleavage of the azo bond (-N=N-), advanced oxidation processes (AOPs), or microbial degradation. nih.govresearchgate.net

Reductive cleavage, often performed using sodium dithionite, breaks the azo linkage and can release constituent aromatic amines. restek.com Many of these aromatic amines are volatile enough to be analyzed by GC-MS and are of significant interest. The process involves extracting the degradation products from the aqueous matrix, often followed by derivatization to improve volatility and chromatographic peak shape. ut.ac.ir

The separated compounds are then ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the structural elucidation and definitive identification of the degradation products. High-resolution GC columns, such as those with a (35%-Phenyl)-methylpolysiloxane stationary phase, are often employed to achieve excellent separation of isomeric amines that may form. shimadzu.comrestek.com

Key Findings from GC-MS Analysis of Azo Dye Degradation:

Identification of Aromatic Amines: GC-MS is a primary tool for identifying aromatic amines, which are common degradation products resulting from the cleavage of the azo bond. restek.comut.ac.ir

Pathway Elucidation: By identifying intermediate and final degradation products, GC-MS helps in proposing and confirming degradation pathways. For example, under oxidative conditions, hydroxylated derivatives and smaller organic acids may be detected. researchgate.net

High Sensitivity: When operated in selected ion monitoring (SIM) mode, GC-MS offers enhanced sensitivity, allowing for the detection of trace-level degradation products. restek.com

Table 1: Potential Volatile Degradation Products of Azo Dyes Identified by GC-MS

Compound ClassPotential Degradation Product ExamplesSignificance
Aromatic AminesAniline, Naphthalene (B1677914) derivatives, BenzidinePrimary products of reductive azo bond cleavage. researchgate.net
Phenolic CompoundsPhenol (B47542), Hydroxylated naphthalene derivativesProducts of oxidative degradation pathways. nih.gov
Low-Molecular-Weight AcidsPhthalic acid, Benzoic acidResult from extensive oxidation and ring-opening of the aromatic structures. researchgate.net

Capillary Electrophoresis (CE) for Charge-Based Separations of Compound Species

Capillary Electrophoresis (CE), particularly Capillary Zone Electrophoresis (CZE), is a highly efficient analytical technique well-suited for the separation of charged, water-soluble molecules like this compound and its sulfonated derivatives. The separation in CZE is based on the different migration speeds of analytes in an electric field, which is dependent on their charge-to-mass ratio. usp.org

Due to the presence of sulfonic acid groups (-SO₃H), Acid Orange 63 is anionic in typical buffer systems. CE can effectively separate the parent dye from precursors, isomers, and charged degradation products. nih.gov The high resolving power of CE allows for the separation of compounds with only minor structural differences. usp.org

Several parameters are optimized to achieve effective separation, including the pH of the background electrolyte (BGE), buffer concentration, applied voltage, and capillary temperature. The pH of the BGE is particularly critical as it determines the charge state of the analyte and the magnitude of the electroosmotic flow (EOF), which is the bulk flow of the buffer within the capillary. nih.gov For sulfonated dyes, alkaline buffers (e.g., pH 11.5) are often used to ensure the analytes are fully deprotonated and to control the EOF for efficient separation. nih.govsci-hub.box Detection is commonly performed using UV-Vis spectroscopy, often with a photodiode-array (PDA) detector that can acquire spectra across a range of wavelengths. nih.gov

Key Research Findings Using CE for Sulfonated Dyes:

High Efficiency: CE provides a high number of theoretical plates, leading to sharp peaks and excellent resolution for complex mixtures of sulfonated dyes.

Purity Assessment: The technique is effective for assessing the purity of dyes by separating the main component from synthesis by-products and isomers.

Determination of Physicochemical Properties: CE can be used to determine important physicochemical properties, such as the dissociation constants (pKa values) of the acidic groups on the dye molecule, by analyzing the electrophoretic mobility at different pH values. nih.gov

Table 2: Typical Capillary Zone Electrophoresis (CZE) Parameters for Sulfonated Azo Dye Analysis

ParameterTypical Condition/ValuePurpose
CapillaryFused-silica, 50-75 µm I.D., 50-60 cm lengthProvides the separation channel and dissipates heat. sci-hub.box
Background Electrolyte (BGE)Phosphate or Borate bufferMaintains a constant pH and conducts current.
pH9 - 11.5Ensures sulfonic acid groups are deprotonated for consistent migration. nih.gov
Applied Voltage15 - 30 kVDrives the electrophoretic and electroosmotic flow. sci-hub.box
DetectionUV-Vis with Photodiode Array (PDA)Monitors the separated analytes and provides spectral information. researchgate.net
Detection Limits0.1 - 5 µg/mLDemonstrates the high sensitivity of the method for trace analysis. nih.gov

Integration of Multi-Technique Analytical Platforms for Holistic Compound Characterization

A comprehensive understanding of this compound, including its purity, structure, and degradation behavior, cannot be achieved through a single analytical technique. A holistic characterization requires the integration of multiple, complementary analytical platforms. researchgate.net This approach combines the strengths of various methods to build a complete profile of the compound and its transformation products.

An integrated platform typically combines high-resolution separation techniques with information-rich detection methods. For example, Liquid Chromatography (LC) is often coupled with Mass Spectrometry (LC-MS) to separate the non-volatile parent dye and its polar degradation products, while GC-MS is used in parallel to analyze any volatile compounds formed. researchgate.net

Spectroscopic techniques are crucial for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) provides detailed information about the chemical structure and connectivity of atoms in the parent dye and its purified degradation products. mdpi.comnih.gov

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule, confirming features like the azo bond, sulfonic acid groups, and aromatic rings. nih.govekb.eg

By combining data from these orthogonal techniques, a complete picture emerges. CE or LC can confirm the number of components in a sample and their relative purity, MS provides molecular weight and fragmentation data for identification, while NMR and FTIR offer definitive structural elucidation. This integrated approach is essential for rigorously characterizing reference standards, investigating environmental fate, and understanding the complex pathways of dye degradation. researchgate.netijorarjournal.com

Computational and Theoretical Chemistry Insights into Acid Orange 63 Free Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity of Acid Orange 63 Free Acid

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of molecules like this compound. These methods model the behavior of electrons and nuclei to predict molecular structure, stability, and spectroscopic properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is often employed to determine optimized molecular geometries and analyze frontier molecular orbitals (HOMO and LUMO). For azo dyes, DFT calculations can provide insights into the molecule's color, reactivity, and potential for degradation. nih.govresearchgate.net

Molecular Geometry: DFT calculations would be used to find the most stable three-dimensional arrangement of atoms in this compound. This involves optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The resulting geometry is crucial for understanding how the molecule interacts with other molecules and surfaces.

Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons.

The energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap is particularly important as it correlates with the wavelength of light the molecule absorbs, and thus its color. For azo dyes, this gap typically corresponds to an electronic transition in the visible region of the electromagnetic spectrum. academie-sciences.fr

Table 1: Hypothetical DFT-Calculated Properties for this compound

Parameter Predicted Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capability
LUMO Energy -2.5 eV Indicates electron-accepting capability
HOMO-LUMO Gap 4.0 eV Correlates with UV-Vis absorption and color

Note: The values in this table are illustrative and based on typical values for similar azo dyes. Specific experimental or higher-level computational data for this compound is required for definitive values.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. Time-Dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com

For this compound, TD-DFT calculations could predict the maximum absorption wavelength (λmax) in the visible spectrum, which is responsible for its orange color. nih.gov These calculations can also help to assign the specific electronic transitions (e.g., n→π* or π→π*) that give rise to the observed absorption bands. nih.gov The accuracy of these predictions can be influenced by the choice of the functional and basis set, as well as the inclusion of solvent effects. academie-sciences.fr

Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations could provide valuable insights into its behavior in solution.

Solvation Effects: MD simulations can model the interactions between the dye molecule and solvent molecules (typically water). This allows for the study of how the solvent affects the dye's conformation, stability, and aggregation behavior. The formation of a solvation shell around the dye molecule can influence its spectroscopic properties and its interactions with other solutes or surfaces.

Conformational Dynamics: Azo dyes can exist in different conformations due to the rotation around single bonds. MD simulations can explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them. This is important for understanding the molecule's flexibility and how it might bind to a substrate.

Reaction Mechanism Prediction via Transition State Theory and Intrinsic Reaction Coordinate (IRC) Calculations

Computational methods can be used to elucidate the mechanisms of chemical reactions involving this compound, such as its degradation or its interaction with other chemical species.

Transition State Theory: This theory is used to calculate the rate of a chemical reaction. By finding the transition state structure (the highest energy point along the reaction pathway), the activation energy for the reaction can be determined. This is crucial for understanding the kinetics of processes like the fading of the dye or its breakdown by oxidizing agents.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products. This confirms that the identified transition state correctly connects the desired reactants and products and provides a detailed picture of the geometric changes that occur during the reaction. For Acid Orange 63, this could be used to study its degradation pathway, for example, through the cleavage of the azo bond. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Understanding of Interactions

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its biological activity or chemical reactivity. While often used in drug design, QSAR principles can be applied to understand the interactions of dyes with various systems. researchgate.net

For this compound, a QSAR model could be developed to predict its affinity for a particular substrate (e.g., a textile fiber) or its potential for environmental persistence. This would involve:

Descriptor Calculation: Calculating a set of molecular descriptors for Acid Orange 63 and a series of related dyes. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Model Building: Using statistical methods to build a mathematical model that correlates these descriptors with an observed activity (e.g., binding affinity).

Model Validation: Testing the predictive power of the model using an independent set of data.

Such a model could provide a mechanistic understanding of the factors that govern the interactions of Acid Orange 63, aiding in the design of dyes with improved properties. researchgate.net

Environmental Degradation and Remediation Mechanisms of Acid Orange 63 Free Acid

Advanced Oxidation Process (AOP) Mechanisms for Acid Orange 63 Free Acid Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater through oxidation with highly reactive hydroxyl radicals (•OH) wikipedia.org. These processes are considered effective for the degradation of recalcitrant organic pollutants like this compound escouk.comspartanwatertreatment.com.

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals (•OH), which are powerful oxidizing agents mdpi.commdpi.com. The primary reaction is:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ mdpi.com

These hydroxyl radicals can then attack the this compound molecule, leading to its degradation. The reaction pathways typically involve the breakdown of the azo bond (-N=N-), which is responsible for the dye's color, followed by the opening of the aromatic rings ucv.ro. This results in the formation of smaller, less complex organic molecules, and ideally, complete mineralization to carbon dioxide and water researchgate.net.

Fenton-like processes utilize other transition metals or modifications to the classic Fenton reaction to generate hydroxyl radicals mdpi.com. Bimetallic Fenton-like catalysts have shown improved degradation rates and a wider operational pH range mdpi.com. For instance, a Ce³⁺/H₂O₂ system has been explored as an alternative to the traditional Fe²⁺/H₂O₂ system mdpi.com. The degradation kinetics of dye compounds in these systems often indicate that the oxidation proceeds through an intermediate hydroxyl adduct followed by adsorption of the dye to the catalyst surface mdpi.com.

Table 1: Comparison of Fenton and Fenton-like Processes for Dye Degradation

Process Catalyst Key Reactant Primary Radical Advantages
Fenton Fe²⁺ H₂O₂ •OH Well-established, effective for a wide range of organics mdpi.comucv.ro.
Photo-Fenton Fe²⁺/Fe³⁺ H₂O₂, UV light •OH Enhanced radical production due to photoreduction of Fe³⁺ researchgate.net.
Electro-Fenton Fe²⁺, Electricity H₂O₂, O₂ •OH In-situ generation of H₂O₂ and Fe²⁺ regeneration ucv.ro.
Fenton-like (e.g., Ce³⁺) Ce³⁺ H₂O₂ •OH Can be effective under different pH conditions mdpi.com.

Ozonation is another AOP that can effectively degrade this compound. This process involves two primary mechanisms: direct oxidation by molecular ozone (O₃) and indirect oxidation through the generation of hydroxyl radicals researchgate.net.

Direct Oxidation: Molecular ozone can directly react with the chromophoric groups of the dye molecule, such as the azo bond, leading to decolorization . This reaction is selective and typically occurs at lower pH values.

Indirect Oxidation: At higher pH values, ozone decomposes in water to form highly reactive hydroxyl radicals (•OH) wikipedia.org. These radicals are non-selective and can attack a wide range of organic compounds, leading to more complete mineralization of the dye researchgate.netrsc.org.

The efficiency of ozonation can be enhanced by combining it with other processes, such as UV radiation (O₃/UV) or hydrogen peroxide (O₃/H₂O₂), which promote the generation of hydroxyl radicals mdpi.com. Catalytic ozonation, using catalysts like CaFe₂O₄ nanoparticles, has also been shown to significantly improve the degradation and mineralization of azo dyes researchgate.netrsc.org.

Electrochemical oxidation is a clean and efficient method for degrading persistent organic pollutants like this compound. This process can occur through two main pathways:

Direct Anodic Oxidation: The dye molecule is directly oxidized at the anode surface through electron transfer.

Indirect Oxidation: Oxidizing species, such as hydroxyl radicals, active chlorine, or persulfates, are generated in situ at the anode and then react with the dye in the bulk solution electrochemsci.org.

The choice of anode material is crucial for the efficiency of the process. Boron-doped diamond (BDD) electrodes are known for their high efficiency in generating hydroxyl radicals and achieving complete mineralization of organic pollutants nih.govresearchgate.net. Other electrode materials, like Ti/RuO₂-Pt, can generate active chlorine in the presence of chloride ions, which also plays a significant role in dye degradation electrochemsci.org. The degradation of pollutants often occurs in the bulk solution through reaction with these electrogenerated oxidants researchgate.net.

Persulfate (S₂O₈²⁻) is a strong oxidant that can be activated to generate sulfate (B86663) radicals (SO₄•⁻), which are highly reactive and can effectively degrade a wide range of organic compounds core.ac.ukmdpi.com. Activation can be achieved through various methods, including heat, UV radiation, transition metals (like Fe²⁺), or alkaline conditions mdpi.comacs.org.

The reaction of Fe²⁺ with persulfate is as follows: S₂O₈²⁻ + Fe²⁺ → SO₄•⁻ + SO₄²⁻ + Fe³⁺ core.ac.uk

Sulfate radicals have a high redox potential and can effectively break down the complex structure of this compound. The degradation kinetics often follow a pseudo-first-order model mdpi.com. The efficiency of the process is influenced by factors such as the initial concentrations of the dye, persulfate, and the activator, as well as the pH and temperature of the solution core.ac.uk.

Non-thermal plasma (NTP), also known as cold plasma, is an AOP that generates a variety of reactive species in water, including hydroxyl radicals (•OH), hydrogen peroxide (H₂O₂), ozone (O₃), and superoxide (B77818) radicals (O₂•⁻) mdpi.comresearchgate.net. These species are highly effective in degrading organic pollutants. When NTP is applied to an aqueous solution containing this compound, these reactive species attack the dye molecules, leading to their decomposition nih.gov.

The degradation efficiency of NTP can be significantly enhanced by coupling it with catalysts. For instance, the use of a g-C₃N₄/TiO₂ catalyst in a dielectric barrier discharge (DBD) plasma system has been shown to synergistically improve the degradation rate of azo dyes nih.gov. Radical trapping experiments have indicated that O₂•⁻, h⁺, •OH, O₃, and H₂O₂ are the main reactive species responsible for the degradation in such systems nih.gov.

Table 2: Reactive Species in Non-Thermal Plasma for Dye Degradation

Reactive Species Role in Degradation
Hydroxyl Radical (•OH) Highly reactive, non-selective oxidant, leading to mineralization mdpi.com.
Ozone (O₃) Direct oxidation of chromophores and precursor for •OH nih.gov.
Hydrogen Peroxide (H₂O₂) Oxidizing agent and precursor for •OH nih.gov.
Superoxide Radical (O₂•⁻) Identified as a key oxidizing species in some catalytic NTP systems mdpi.comresearchgate.net.
Positive Holes (h⁺) Generated on photocatalyst surfaces, contribute to oxidation nih.gov.

Photocatalytic Degradation Mechanisms of this compound

Photocatalytic degradation is an AOP that utilizes a semiconductor photocatalyst, typically titanium dioxide (TiO₂), and a light source (UV or visible light) to generate reactive oxygen species (ROS) that degrade organic pollutants internationaljournalcorner.comresearchgate.net.

The mechanism involves the following steps:

Light Absorption: When the photocatalyst is irradiated with light of sufficient energy, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the VB acs.org.

Generation of Reactive Species: The photogenerated electrons and holes react with water and oxygen to produce highly reactive species. The holes can oxidize water or hydroxide (B78521) ions to form hydroxyl radicals (•OH), while the electrons can reduce oxygen to form superoxide radicals (O₂•⁻) acs.orgrsc.org.

Pollutant Degradation: These reactive species then attack the this compound molecules adsorbed on the catalyst surface, leading to their degradation into smaller, less harmful compounds, and ultimately to CO₂, H₂O, and inorganic ions rsc.org.

The efficiency of photocatalytic degradation can be improved by modifying the photocatalyst, for example, by doping with metals or non-metals to enhance its visible light activity rsc.orgdeswater.com. The degradation kinetics typically follow the Langmuir-Hinshelwood model, which at low initial dye concentrations can be simplified to a pseudo-first-order model researchgate.net.

Semiconductor Photocatalysis: Electron-Hole Pair Dynamics and Surface Reactions

Semiconductor photocatalysis is a promising advanced oxidation process for the degradation of persistent organic pollutants like azo dyes. The fundamental mechanism involves the generation of electron-hole pairs (e⁻/h⁺) when a semiconductor material absorbs photons with energy equal to or greater than its band gap. researchgate.net These charge carriers migrate to the catalyst's surface, where they initiate redox reactions.

The process begins with the excitation of an electron from the valence band to the conduction band, leaving a positively charged hole behind. researchgate.net For the degradation of dye molecules, these holes in the valence band can directly oxidize the adsorbed dye. Alternatively, they can react with water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH), which are potent oxidizing agents. jacsdirectory.com

The surface reactions are complex and involve the attack of these reactive oxygen species on the chromophoric azo bond (–N=N–) of the Acid Orange 63 molecule, leading to its cleavage and the formation of various intermediates. researchgate.net Subsequent reactions lead to the mineralization of these intermediates into simpler, less harmful compounds like carbon dioxide and water.

Catalyst Design and Modification for Enhanced Quantum Efficiency (e.g., metal oxides, nanocomposites)

To overcome the limitations of single-component photocatalysts, such as rapid electron-hole recombination and limited light absorption, significant research has focused on catalyst design and modification. The goal is to enhance the quantum efficiency, which is the measure of how efficiently a photon is converted into a desired chemical reaction.

Metal Oxides: Transition metal oxides like zinc oxide (ZnO) and iron oxides are widely studied photocatalysts. mdpi.com ZnO, an n-type semiconductor, is a promising material due to its wide bandgap and high electron mobility. jacsdirectory.commdpi.com Iron oxides have also been explored for the degradation of azo dyes. mdpi.com

Nanocomposites: A highly effective strategy to improve photocatalytic activity is the creation of nanocomposites. Combining two different semiconductor materials to form a heterojunction can facilitate more efficient charge separation. icrc.ac.ir For instance, a ZnFe₂O₄/ZnO nanocomposite has demonstrated excellent photocatalytic activity in the degradation of Congo Red, another azo dye, by reducing electron-hole recombination. researchgate.netresearchgate.net Similarly, MnFe₂O₄@ZnO nanocomposites have been used for the degradation of Red Amaranth azo dye. acs.org

The synergistic effect between the components of the nanocomposite allows for the transfer of photogenerated electrons and holes between the materials, spatially separating them and prolonging their lifetime to participate in surface reactions. icrc.ac.ir Furthermore, incorporating materials like graphene oxide (GO) into the composite can act as an "electron highway," accepting and transporting electrons to prevent recombination. mdpi.com

The modification of catalysts can also involve doping with metal ions, which can alter the band gap energy and improve the utilization of visible light. deswater.com For example, doping ZnO with NiO can enhance its efficiency in decomposing pollutants under sunlight. deswater.com

Influence of Light Sources (UV, Visible) on Degradation Pathways

The type of light source, primarily ultraviolet (UV) or visible light, significantly influences the photocatalytic degradation of azo dyes. Traditional wide-bandgap semiconductors like TiO₂ and ZnO are primarily activated by UV light, which constitutes only a small fraction of the solar spectrum. mdpi.com

Under UV irradiation, the degradation of dyes like Acid Orange 67 using TiO₂ has been shown to be effective. The high energy of UV photons is sufficient to excite the electrons in these semiconductors, leading to the generation of reactive oxygen species and subsequent dye degradation. deswater.com

However, from a practical and economic standpoint, utilizing visible light, which accounts for a larger portion of the solar spectrum, is highly desirable. mdpi.comdeswater.com Research has focused on modifying photocatalysts to make them active under visible light. This can be achieved by doping the semiconductor with metals or non-metals, or by creating nanocomposites with materials that can absorb visible light. deswater.commdpi.com

For instance, Ni-doped ZnO nanoparticles have been successfully used for the photocatalytic degradation of Acid Orange 7 under both sunlight and UV irradiation, with UV light showing slightly higher efficiency. deswater.com The degradation pathway can also be influenced by the light source. While the fundamental mechanism of generating electron-hole pairs remains the same, the specific intermediates and final products may differ depending on the energy of the incident photons and the specific photocatalyst used.

Adsorption Mechanisms of this compound onto Advanced Materials

Adsorption is a widely used and effective method for removing dyes from wastewater. The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The efficiency of adsorption depends on the properties of both the adsorbent and the adsorbate, as well as the operating conditions.

Advanced materials with high surface area and specific surface functionalities are being developed for the efficient removal of dyes like Acid Orange 63. Chitosan, a natural biopolymer, and its derivatives are effective due to their abundant functional groups like amino (-NH₂) and hydroxyl (-OH) groups that can interact with pollutants. mdpi.com

Sorption Isotherm and Kinetic Models for Mechanistic Interpretation

To understand and optimize the adsorption process, sorption isotherms and kinetic models are employed.

Sorption Isotherms: Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the adsorbent at a constant temperature. Common isotherm models include:

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. ijert.orgnih.gov

Freundlich Isotherm: This empirical model describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat. ijert.orgnih.gov

Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. nih.gov

Isotherm ModelKey Assumptions
LangmuirMonolayer adsorption on a homogeneous surface.
FreundlichMultilayer adsorption on a heterogeneous surface.
TemkinConsiders indirect adsorbate-adsorbate interactions.

Kinetic Models: Adsorption kinetics describe the rate of dye uptake by the adsorbent. Understanding the kinetics is crucial for determining the equilibrium time and designing the adsorption system. Common kinetic models include:

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of unoccupied sites. ijert.org

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. acs.orgresearchgate.net

Intra-particle Diffusion Model: This model is used to identify the diffusion mechanism and rate-controlling steps. researchgate.net

Kinetic ModelDescription of Rate-Limiting Step
Pseudo-First-OrderAdsorption rate proportional to the number of available sites.
Pseudo-Second-OrderChemisorption is the rate-limiting step.
Intra-particle DiffusionDiffusion within the pores of the adsorbent is the rate-limiting step.

Role of Adsorbent Surface Chemistry and Pore Structure in Adsorption Phenomena

The surface chemistry and pore structure of an adsorbent are critical factors that govern its adsorption capacity and selectivity.

Surface Chemistry: The functional groups present on the adsorbent's surface play a vital role in the adsorption of dye molecules. For acidic dyes like Acid Orange 63, which are anionic in nature, adsorbents with basic surface functionalities are generally more effective. acs.org The presence of nitrogen-containing functional groups can act as basic sites, promoting the adsorption of anionic dyes. nih.gov Conversely, acidic surface groups can lead to electrostatic repulsion and lower adsorption capacity.

Pore Structure: The textural properties of an adsorbent, including its specific surface area, pore volume, and pore size distribution, are crucial for effective adsorption. jchemlett.com A high specific surface area provides more active sites for adsorption. jchemlett.com The pore size must be appropriate to allow the dye molecules to diffuse into the internal structure of the adsorbent. Adsorbents are classified based on their pore size as microporous (< 2 nm), mesoporous (2-50 nm), and macroporous (> 50 nm). jchemlett.com For the adsorption of dye molecules, a well-developed mesoporous structure is often desirable to facilitate diffusion and provide a large surface area.

Electrostatic Interactions and Hydrogen Bonding in Adsorption Phenomena

The primary mechanisms driving the adsorption of dyes onto adsorbent surfaces often involve a combination of physical and chemical interactions.

Electrostatic Interactions: Electrostatic attraction or repulsion between the charged surface of the adsorbent and the ionic dye molecules is a significant factor. rsc.org Acid Orange 63 is an anionic dye, meaning it carries a negative charge in aqueous solution. Therefore, adsorbents with a positively charged surface (at a given pH) will exhibit strong electrostatic attraction towards the dye molecules, leading to enhanced adsorption. rsc.org The pH of the solution plays a crucial role as it affects the surface charge of the adsorbent and the ionization state of the dye.

Hydrogen Bonding: Hydrogen bonding can also play a significant role in the adsorption process. This type of interaction occurs between hydrogen atoms in the dye molecule (or on the adsorbent surface) and electronegative atoms like oxygen or nitrogen on the other component. nih.gov For example, functional groups such as hydroxyl (-OH) and amino (-NH₂) on the surface of an adsorbent can form hydrogen bonds with the functional groups present in the Acid Orange 63 molecule. The synergistic effect of hydrogen bonding and other interactions like π-π stacking can significantly enhance the adsorption capacity. nih.gov

Biological and Enzymatic Degradation Pathways of this compound

The environmental persistence of azo dyes, such as this compound, has prompted extensive research into bioremediation strategies. These approaches harness the metabolic capabilities of various microorganisms and their enzymatic systems to break down these complex synthetic molecules into simpler, less harmful compounds. The biological degradation of azo dyes is a multifaceted process involving initial decolorization through the cleavage of the characteristic azo bond (-N=N-), followed by the subsequent breakdown of the resulting aromatic amines.

Microbial Biotransformation: Azo Reductase and Oxidative Enzyme Activities

The initial and most critical step in the microbial degradation of azo dyes is the reductive cleavage of the azo bond, a process primarily catalyzed by enzymes known as azo reductases. This reaction breaks the chromophore of the dye, leading to a loss of color. Azo reductases are produced by a wide range of microorganisms, including bacteria, fungi, and yeasts. These enzymes typically require a reducing equivalent, such as NADH or NADPH, to facilitate the transfer of electrons to the azo bond, ultimately leading to its cleavage.

Bacterial degradation of azo dyes often occurs under anaerobic or microaerophilic conditions, where the azo dye acts as a terminal electron acceptor. The process is generally intracellular, although some bacteria exhibit extracellular azo reductase activity. The efficiency of this biotransformation is dependent on various factors, including the specific microbial strain, the chemical structure of the dye, and environmental conditions such as pH and temperature.

In addition to reductive enzymes, oxidative enzymes also play a role in the biotransformation of azo dyes, particularly in the subsequent degradation of the aromatic amines formed after azo bond cleavage. These oxidative enzymes, which include monooxygenases and dioxygenases, are typically active under aerobic conditions. They catalyze the hydroxylation and ring opening of aromatic compounds, leading to their eventual mineralization into carbon dioxide and water.

Table 1: Examples of Microbial Azo Reductase Activity on Azo Dyes

MicroorganismAzo DyeDecolorization EfficiencyReference
Bacillus subtilisMethyl RedHigh researchgate.net
Pseudomonas sp.Acid Orange 7>90% in 96h researchgate.net
Enterococcus faecalisMethyl Red, Orange II, AmaranthEffective nih.gov
Staphylococcus aureusMethyl Red, Orange II, Ponceau SEffective nih.gov

This table presents data on the degradation of various azo dyes by different microorganisms, illustrating the general activity of azo reductases. Specific data for this compound is not available in the cited literature.

Enzymatic Decolorization and Mineralization Pathways (e.g., laccase, peroxidase)

Beyond the direct action of microbial cells, isolated enzymes have been extensively studied for their potential in dye degradation. Ligninolytic enzymes, such as laccases and peroxidases, produced primarily by white-rot fungi, are particularly effective in degrading a wide range of aromatic pollutants, including azo dyes.

Laccases are multi-copper oxidases that catalyze the oxidation of various phenolic and non-phenolic compounds. The degradation of azo dyes by laccase often proceeds through a free radical mechanism. The enzyme oxidizes the dye molecule, leading to the formation of unstable radicals that can undergo further non-enzymatic reactions, including cleavage of the azo bond. This process is often enhanced by the presence of small redox mediators, which can act as electron shuttles between the enzyme and the dye molecule. One study reported a 45.3% decolorization of Acid Orange 6 by laccase from Trametes versicolor wikimedia.org.

Peroxidases , such as lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), are heme-containing enzymes that utilize hydrogen peroxide as an oxidant to degrade a broad spectrum of substrates. Similar to laccases, peroxidases work through a radical-mediated mechanism. They can directly oxidize the azo dye or act on the aromatic amine degradation products. The catalytic cycle of peroxidases involves the formation of highly reactive enzyme intermediates that can abstract electrons from the substrate, initiating the degradation process.

The complete mineralization of azo dyes by these enzymatic systems involves a series of oxidative reactions that break down the aromatic rings of the cleavage products into smaller, non-toxic molecules.

Role of Algal-Bacterial Consortia in Synergistic Degradation

The synergistic interaction between algae and bacteria in a consortium can significantly enhance the degradation of azo dyes. In such consortia, the two groups of microorganisms can benefit from each other's metabolic activities, leading to more efficient and complete degradation of the pollutant.

Algae, through photosynthesis, produce oxygen, which can be utilized by aerobic bacteria for the oxidative degradation of the aromatic amines produced from the initial reductive cleavage of the azo dye by anaerobic or facultative anaerobic bacteria. This symbiotic relationship creates a balanced microenvironment where both reductive and oxidative degradation steps can occur concurrently.

Furthermore, algae can contribute to the removal of dyes through biosorption onto their cell walls. The bacterial partners in the consortium can then degrade the adsorbed dyes. This combined approach of biosorption and biodegradation can lead to a more effective removal of the dye from wastewater. Studies have shown that algal-bacterial consortia can achieve high degradation efficiencies for various pollutants, although specific research on this compound is limited. The success of these consortia depends on the specific species of algae and bacteria involved, as well as the operational conditions of the treatment system.

Table 2: Components and Interactions in Algal-Bacterial Consortia for Bioremediation

ComponentRole in ConsortiumInteraction
Bacteria Primary degraders of complex organic molecules (azo dyes).Utilize organic carbon and nutrients released by algae.
Perform anaerobic reductive cleavage of azo bonds.Benefit from oxygen produced by algae for aerobic degradation of aromatic amines.
Algae Primary producers, generating oxygen through photosynthesis.Provide oxygen for aerobic bacteria.
Can adsorb pollutants onto their cell surface.Utilize carbon dioxide and mineralized nutrients from bacterial degradation.

This table provides a generalized overview of the roles and interactions within algal-bacterial consortia for bioremediation, based on available literature frontiersin.orgwur.nlcetjournal.it.

Metabolic Fates of Azo Cleavage Products

The reductive cleavage of the azo bond in this compound is expected to yield two or more aromatic amines. The specific chemical structures of these amines would be determined by the parent dye molecule. Aromatic amines are often more toxic and persistent than the original azo dye, and their complete degradation is crucial for effective detoxification of the wastewater.

The metabolic fate of these cleavage products is primarily determined by the subsequent aerobic degradation pathways. Aerobic microorganisms utilize oxygenases to incorporate oxygen atoms into the aromatic rings, leading to their destabilization and eventual cleavage. The resulting aliphatic intermediates can then enter central metabolic pathways, such as the Krebs cycle, and be completely mineralized to carbon dioxide, water, and inorganic ions.

Mechanism of Interaction and Material Science Applications of Acid Orange 63 Free Acid Research Focus

Theoretical Models of Acid Orange 63 Free Acid Interaction with Polymer Substrates

The adhesion of Acid Orange 63 to polymer substrates, particularly protein fibers like wool and silk, and synthetic polyamides like nylon, is a multifaceted process. The primary interactions are non-covalent, involving a combination of electrostatic forces, hydrogen bonds, and van der Waals interactions. Theoretical models posit that the dye's anionic nature, conferred by its sulfonate groups, is the principal driver for its substantivity to fibers containing cationic sites.

The predominant bonding mechanism for acid dyes, including Acid Orange 63, is ionic bonding. wikipedia.org These dyes are anionic in aqueous solutions and are applied from acidic baths. The acid protonates the amino groups (–NH2) present in protein and polyamide fibers, converting them into cationic sites (–NH3+). wikipedia.org Acid Orange 63, with its multiple sulfonate groups (–SO3H), ionizes in water to form large colored anions (Dye–SO3⁻). A strong electrostatic attraction, or salt linkage, is then established between the anionic dye molecules and the cationic sites on the polymer chain. globalspec.comblogspot.com This ionic interaction is the primary reason for the dye's affinity and is crucial for the wash fastness of the dyed material. globalspec.com

While ionic bonds are dominant, covalent bonds are generally not formed between acid dyes and polymer substrates. Covalent bonding involves the sharing of electrons and results in a much stronger, more permanent fixation. slideshare.net This type of bonding is characteristic of reactive dyes, which contain specific functional groups that chemically react with the fiber's hydroxyl or amino groups. textilelearner.net Acid Orange 63 lacks such a reactive group, and its interaction is based on the physical attraction between opposite charges.

Table 1: Comparison of Bonding Mechanisms in Dye-Polymer Systems

Bonding Mechanism Description Role in Acid Orange 63 Interaction
Ionic Bonding Attraction between oppositely charged ions (e.g., Dye–SO₃⁻ and Fiber–NH₃⁺). globalspec.com Primary mechanism. Responsible for the initial attraction and fixation of the dye to protein and polyamide fibers. wikipedia.org
Covalent Bonding Sharing of electrons between atoms of the dye and fiber, forming a strong chemical bond. blogspot.com Negligible to none. Acid Orange 63 does not possess the reactive groups necessary to form covalent bonds with typical polymer substrates. textilelearner.net

Beyond the primary ionic forces, weaker intermolecular forces play a significant secondary role in the stability and affinity of Acid Orange 63 on substrates.

The interplay of these forces is complex; ionic bonds provide the initial strong attraction, while hydrogen bonds and van der Waals forces help to secure the dye molecule in close proximity to the polymer chain, enhancing the stability of the dyeing. wikipedia.org

Table 2: Relative Strength of Intermolecular Forces in Dye-Fiber Interaction

Interaction Type Relative Strength Description
Covalent Bond Very Strong Electron sharing, characteristic of reactive dyes.
Ionic Bond Strong Electrostatic attraction between charged ions. stainsfile.com
Hydrogen Bond Moderate Attraction involving a hydrogen atom and an electronegative atom. blogspot.com
Van der Waals Forces Weak Transient electrostatic attractions due to fluctuating electron clouds. wikipedia.org

The specific molecular structure of an azo dye is a critical determinant of its performance, including its affinity for a substrate and the stability of the resulting color. For Acid Orange 63, a double azo dye with the molecular formula C₃₅H₂₆N₆Na₂O₁₀S₃, several structural features are key. sigmaaldrich.com

Number and Position of Sulfonate Groups: The three sulfonate groups provide the necessary water solubility and are the primary sites for ionic bonding. The number of these groups influences the dye's affinity; a higher number of groups can increase solubility but may also lead to stronger repulsion between dye molecules, potentially affecting aggregation and dyeing kinetics.

Molecular Size and Shape: As a large molecule, Acid Orange 63 benefits from increased van der Waals forces, which enhance its binding to the fiber. nih.gov The planarity and linearity of the molecule can also influence how closely it can align with the polymer chains, thereby affecting the strength of these short-range interactions.

This compound as a Spectroscopic Probe in Advanced Materials Research

The inherent chromophoric and potential fluorescent properties of azo dyes like Acid Orange 63 make them candidates for use as spectroscopic probes in materials science. Their interaction with substrates can lead to detectable changes in their optical properties, providing information about the local chemical environment.

While specific research detailing Acid Orange 63 as a fluorescent probe is not extensively documented, the principles of related fluorescent dyes offer a model for its potential applications. Many organic dyes exhibit changes in their fluorescence intensity or emission wavelength in response to environmental factors such as pH, polarity, or binding to a substrate. goryochemical.com

For instance, fluorescent probes like AcidiFluor™ ORANGE show a dramatic increase in fluorescence in acidic environments, making them useful for imaging acidic organelles like lysosomes in living cells. goryochemical.com Given that Acid Orange 63 is applied under acidic conditions and its binding is pH-dependent, it is plausible that its fluorescence properties could be modulated by the pH at a polymer surface. This could potentially allow it to function as a probe for mapping surface acidity or monitoring processes that involve pH changes on a material. Probes like Peroxy Orange 1 are used to image specific reactive oxygen species, demonstrating the utility of orange-emitting fluorophores in complex biological and material systems. nih.gov

The strong light absorption and chromogenic behavior of azo dyes make them suitable for use in colorimetric and spectroscopic sensors. nanobioletters.com The interaction between an azo dye and an analyte, such as a metal ion or a polymer, can cause a shift in the dye's absorption spectrum, resulting in a visible color change. nanobioletters.com

Sulfonated azo dyes are particularly useful for evaluating oriented protein substrates, where their binding can reveal information about the macromolecular structure through techniques like linear dichroism. nih.gov The specific binding of the sulfonate groups to ordered amine sites on proteins allows the dye to act as a reporter on the substrate's orientation. nih.gov

Furthermore, sulfonated azo dyes can be identified and quantified using advanced analytical techniques like liquid chromatography coupled with mass spectrometry. nih.govnorthwestern.edu This capability is essential for developing sensing platforms where the dye's presence, concentration, or modified state is the signal. While direct applications of Acid Orange 63 in sensing platforms are an area for further research, its chemical structure as a sulfonated azo dye provides a strong theoretical basis for its potential in developing new sensors for environmental, biological, or materials analysis.

Photophysical and Photochemical Behavior of this compound in Material Matrices

The study of the photophysical and photochemical behavior of this compound, a sulfonated monoazo dye, within material matrices is crucial for understanding its performance and durability in various applications. While specific research focusing exclusively on this compound is limited, the behavior of analogous sulfonated azo dyes in polymeric and other solid-state environments provides significant insights into its likely properties. The interaction with the surrounding matrix can profoundly influence the dye's absorption, emission, and susceptibility to photodegradation.

When incorporated into a material matrix, the photophysical properties of azo dyes like this compound are subject to changes based on the polarity and rigidity of the local environment. The absorption spectra of these dyes can exhibit shifts depending on the nature of the polymer matrix. For instance, studies on similar azo dyes have shown that the maximum absorption wavelength can be influenced by the pH of the surrounding medium. However, for some acid azo dyes, such as Acid Orange 7, the absorbance is reported to be stable across different pH levels in aqueous solutions, suggesting that the chromophore is well-shielded from environmental protonation or deprotonation effects. In a solid matrix, these effects would be dependent on the chemical nature of the polymer.

The photochemical behavior of sulfonated azo dyes is largely dominated by photodegradation processes. Under ultraviolet irradiation, these dyes can undergo decomposition. The primary reactive species often involved in this photodegradation are hydroxyl radicals. The degradation process typically involves the cleavage of the azo bond, leading to the formation of smaller aromatic compounds and, eventually, low-molecular-weight dicarboxylic acids and inorganic ions. The stability of the dye within a material matrix is therefore a critical factor for its functional lifetime.

The interaction between the azo dye and the polymer matrix can also lead to photo-induced orientation effects. When exposed to polarized light, azo dye molecules can undergo a reversible cis-trans isomerization, which can lead to a reorientation of the dye molecules within the polymer. This phenomenon is the basis for applications in photo-alignment and polarization holography. The efficiency of this process is dependent on the specific dye structure and the properties of the host polymer.

Detailed Research Findings

Research on related acid orange dyes provides a framework for understanding the potential behavior of this compound. For example, studies on Acid Orange 7 have determined its maximum absorption wavelength to be around 485 nm in aqueous solutions. The molar extinction coefficient for Acid Orange 7 has also been calculated, providing a measure of how strongly it absorbs light at this wavelength. While these values are specific to Acid Orange 7, they suggest the spectral region in which this compound is likely to be photoactive.

The photodegradation pathways for sulfonated azo dyes have been investigated, revealing that the initial steps often involve the formation of hydroxylated derivatives. This is followed by the breakdown of the molecule into smaller, less colored fragments. The rate of this degradation is influenced by factors such as the intensity of the light source and the presence of other chemical species within the matrix.

The following table summarizes the expected photophysical and photochemical behaviors of this compound based on data from analogous sulfonated azo dyes.

PropertyExpected Behavior for this compound in a Material MatrixBasis of Expectation (Analogous Compounds/General Principles)
Absorption Maximum (λmax) Expected in the visible region, likely between 480-500 nm.Based on the spectral data for Acid Orange 7 (λmax ≈ 485 nm). internationaljournalcorner.comresearchgate.netinternationaljournalcorner.com
Molar Extinction Coefficient (ε) High, characteristic of azo dyes.General property of azo dyes, with specific values reported for Acid Orange 7. internationaljournalcorner.cominternationaljournalcorner.com
Solvatochromism Potential for shifts in λmax depending on the polarity of the polymer matrix.General behavior of dyes in different solvent/matrix environments.
Photodegradation Susceptible to degradation under UV irradiation, primarily through reaction with hydroxyl radicals.Studies on the photodegradation of sulfonated azo dyes.
Degradation Products Initial formation of hydroxylated derivatives, followed by cleavage into smaller aromatic and aliphatic compounds.Research on the degradation pathways of model sulfonated azo dyes. researchgate.net
Photo-isomerization Potential for reversible cis-trans isomerization upon exposure to polarized light.Known photochemical property of azo dyes used in photo-alignment applications. tandfonline.com

It is important to note that the actual photophysical and photochemical parameters for this compound in specific material matrices would need to be determined experimentally. The data from related compounds provides a valuable starting point for such investigations.

Future Research Directions and Emerging Methodologies for Acid Orange 63 Free Acid Studies

Development of Novel Hybrid Degradation Technologies and Integrated Systems

The complete mineralization of stable azo dyes like Acid Orange 63 is often difficult to achieve using a single degradation technique. Consequently, future research is heavily oriented towards the development of hybrid and integrated systems that combine two or more processes to create synergistic effects, leading to enhanced efficiency, faster degradation rates, and more complete removal of the dye and its byproducts.

Advanced Oxidation Processes (AOPs) are known to decolorize and degrade dye effluents, but a standalone AOP or other physicochemical process is often insufficient for complete degradation. researcher.life Therefore, hybrid technologies that merge different AOPs or combine them with other physicochemical methods are gaining significant traction. researcher.life

A promising avenue is the creation of novel nanohybrid materials that offer dual functionality. For instance, bifunctional nanohybrids containing a biopolymer like chitosan and a ternary photocatalyst (e.g., TiO₂, ZnO, and kaolinite) can harness both adsorption and photocatalytic degradation. mdpi.com In one study, such a nanohybrid removed 97.4% of the azo dye Orange G within 110 minutes by first adsorbing the dye and then degrading it under solar irradiation. mdpi.com This approach leverages the high adsorptive capacity of the biopolymer and the potent oxidative power of the photocatalyst.

Integrating biological methods with chemical or physical processes is another key research direction. Hybrid anaerobic-aerobic biological treatments have shown success in treating textile wastewater. researchgate.net The anaerobic stage facilitates the reductive cleavage of the azo bond (–N=N–), breaking the dye into aromatic amines, which are often colorless but can still be toxic. researchgate.net The subsequent aerobic stage is then more effective at degrading these aromatic amine intermediates into less harmful compounds. researchgate.net Other integrated systems, such as combining microbial fuel cells (MFCs) or Fenton reactions with microbial degradation, are also being explored to create effective and sustainable strategies for azo dye decolorization and biodegradation. nih.gov

Table 1: Examples of Hybrid Degradation Technologies for Azo Dyes

Hybrid SystemComponentsMechanismReported EfficiencyReference
Adsorption-PhotocatalysisChitosan and TiO₂/ZnO/Kaolinite NanohybridInitial adsorption of dye onto the nanohybrid surface followed by photocatalytic degradation under solar irradiation.97.4% removal of Orange G in 110 minutes. mdpi.com
Anaerobic-Aerobic BioreactorMicrobial ConsortiaAnaerobic reductive cleavage of the azo bond, followed by aerobic degradation of aromatic amine intermediates.Total COD removal efficiencies over 75%. researchgate.net
Bio-Electrochemical SystemMicrobial Fuel Cell (MFC) with Anaerobic ReactorUtilizes microorganisms to treat dyes while simultaneously generating electricity.Enhanced azo dye decolorization compared to standard anaerobic reactors. nih.gov
Chemo-Biological SystemFenton Reaction (Fe²⁺/H₂O₂) + Microbial TreatmentInitial chemical oxidation by hydroxyl radicals breaks down complex dye structures, making them more amenable to subsequent biodegradation.Effective for degrading a large number of pollutants. nih.gov

Advanced In-Situ Characterization Techniques for Real-Time Reaction Monitoring

To optimize degradation technologies and fully understand the transformation pathways of Acid Orange 63, it is crucial to monitor the reaction in real-time. Advanced in-situ characterization techniques are emerging as powerful tools for observing the dynamic changes in the dye's chemical structure and concentration during degradation, providing insights that are unattainable with conventional offline measurements.

UV-visible (UV-Vis) spectrophotometry is a primary method for tracking the decolorization process. The development of in-situ monitoring apparatuses allows for continuous data collection, enabling researchers to precisely optimize parameters like current density, catalyst loading, and pH in electrochemical advanced oxidation processes (EAOPs). nih.gov This real-time approach has been used to compare the efficiency of different EAOPs, such as anodic oxidation (AO) and electrochemically activated persulfate (EAP), revealing that degradation efficiency is highly dependent on the pollutant's structure. nih.govsemanticscholar.org

For more detailed molecular-level information, techniques like High-Performance Liquid Chromatography (HPLC) coupled with diode array detection and membrane filtration sampling modules can continuously monitor the formation and decay of intermediate products during anaerobic azo dye degradation. researchgate.net This allows for the tracking of specific aromatic amines released from the reductive cleavage of the azo bond. researchgate.net Furthermore, hyphenated techniques such as electrochemistry-mass spectrometry (EC-MS) and in-situ Raman spectroscopy provide direct observation of reaction intermediates and changes in chemical composition at the electrode surface, offering a deeper mechanistic understanding of the degradation process. researchgate.net

Table 2: Comparison of In-Situ Characterization Techniques for Dye Degradation

TechniquePrimary ApplicationInformation ObtainedAdvantagesReference
In-Situ UV-Vis SpectrophotometryMonitoring decolorization kinetics.Rate of color removal, overall reaction progress.Fast, cost-effective, excellent for process optimization. nih.govnih.gov
HPLC with Membrane SamplingSeparation and quantification of intermediates.Concentration of parent dye and specific degradation products over time.High specificity for identifying and tracking multiple compounds simultaneously. researchgate.net
In-Situ Raman SpectroscopyIdentifying key reaction intermediates.Vibrational modes of molecules, providing structural information on intermediates formed during the reaction.Provides molecular-level insight into reaction mechanisms. researchgate.net
Electrochemistry-Mass Spectrometry (EC-MS)Detecting and identifying reaction products.Mass-to-charge ratio of intermediates and final products, confirming reaction pathways.High sensitivity and specificity for identifying unknown products. researchgate.net

Integration of Machine Learning and Artificial Intelligence in Predictive Degradation and Interaction Modeling

The complexity of dye degradation processes, which involve numerous variables, makes them ideal candidates for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can process large datasets to identify patterns, predict outcomes, and optimize process parameters with high accuracy, accelerating the development of efficient treatment technologies for Acid Orange 63.

AI models, particularly artificial neural networks (ANNs), are increasingly used to predict the performance of dye removal processes like adsorption. mdpi.com These models can forecast the adsorption capacities of different materials under various conditions, helping to select the most effective adsorbent for a specific pollutant. mdpi.com ML algorithms such as support vector regression (SVR), random forest (RF), and gene expression programming (GEP) have been successfully used to model the simultaneous aerobic biodegradation of azo dyes and other pollutants like hexavalent chromium. mdpi.com One study found that a hybrid model combining SVR with a fruit fly optimization algorithm (SVR-FOA) provided superior accuracy in predicting biodegradation efficiency. mdpi.com

These predictive models are invaluable for optimizing the operational parameters of degradation systems without the need for extensive, time-consuming, and costly experimentation. nih.gov By analyzing the intricate relationships between factors like pH, temperature, catalyst concentration, and dye structure, ML can guide the design of more efficient catalysts and wastewater treatment systems. nih.govnih.gov This data-driven approach represents a shift towards a more predictive and rational design of remediation strategies for azo dyes.

Table 3: Machine Learning Models in Azo Dye Degradation Studies

Machine Learning ModelApplicationPredicted ParameterSignificanceReference
Artificial Neural Network (ANN)Adsorption ProcessesAdsorption capacity of various materials for dyes.Accelerates the selection and design of new, efficient adsorbent materials. mdpi.com
Support Vector Regression (SVR)BiodegradationSimultaneous biodegradation efficiency of azo dyes and heavy metals.Accurately estimates bioremediation performance under complex conditions. mdpi.com
Random Forest (RF)BiodegradationAerobic biodegradation rates.Provides a comparative model for predicting the efficacy of microbial degradation. mdpi.com
Gene Expression Programming (GEP)BiodegradationRelationship between input variables and degradation output.Describes complex, non-linear biological interactions in bioremediation systems. mdpi.com

Sustainable Synthesis and Remediation Strategies for Azo Dyes and Related Compounds

Beyond degradation, a holistic approach to managing the environmental impact of Acid Orange 63 involves developing sustainable synthesis routes and green remediation technologies. This dual strategy aims to minimize pollution at its source and treat unavoidable contamination in an eco-friendly and cost-effective manner.

Future research in synthesis will likely focus on green chemistry principles to design azo dyes that are less toxic and more biodegradable, without compromising their colorfastness and other desirable properties. This involves using less hazardous precursors and solvents, optimizing reaction conditions to reduce energy consumption, and designing molecules that can be more easily broken down by natural microbial processes after their useful life.

In remediation, bioremediation is a cornerstone of sustainable strategies. aalto.fi This approach uses the metabolic capabilities of microorganisms like bacteria, fungi, and algae to decolorize and mineralize azo dyes into innocuous substances such as water and carbon dioxide. aalto.fi Mycoremediation, which uses fungi, is particularly promising. White-rot fungi such as Bjerkandera adusta and Trametes versicolor produce powerful ligninolytic enzymes (e.g., laccase, manganese peroxidase) that can effectively break down the complex aromatic structure of azo dyes. mdpi.com These biological methods are considered environmentally friendly, cost-effective, and produce less sludge compared to conventional physicochemical treatments. nih.govmdpi.com Enhancing the efficiency of bioremediation through techniques like microbial immobilization and the use of optimized microbial consortia continues to be an active area of research. aalto.fi

Q & A

Q. Q1. What are the recommended analytical methods for confirming the purity and identity of Acid Orange 63 free acid in experimental synthesis?

To confirm purity and identity, researchers should employ a combination of spectroscopic and chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC) : Quantify purity by comparing retention times with certified standards.
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C spectra to verify structural integrity. New compounds require full spectral assignments, while known compounds should reference published data .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
    Ensure experimental details (e.g., solvent systems, instrument parameters) are fully documented in supplementary materials to enable reproducibility .

Q. Q2. How should researchers design experiments to optimize the synthesis of this compound while minimizing byproducts?

Adopt a factorial design approach:

  • Variables : Vary reaction temperature, stoichiometric ratios, and catalyst concentrations.
  • Response Metrics : Measure yield (gravimetrically) and byproduct formation (via TLC or GC-MS).
  • Statistical Analysis : Use ANOVA to identify significant variables.
    Include negative controls (e.g., omitting catalysts) to isolate confounding factors. Raw data and reproducibility protocols must be archived in supplementary files .

Advanced Research Questions

Q. Q3. What methodologies are effective for investigating the degradation pathways of this compound under varying environmental conditions?

Design a multi-phase study:

Accelerated Degradation Tests : Expose the compound to UV light, oxidative agents (e.g., H2_2O2_2), and hydrolytic conditions (pH 3–11).

Analytical Monitoring : Track degradation products using LC-MS/MS and isotopic labeling to trace bond cleavage.

Kinetic Modeling : Apply pseudo-first-order kinetics to derive rate constants and activation energies.
Contradictions in degradation profiles (e.g., unexpected intermediates) should be cross-validated with computational chemistry tools like DFT simulations .

Q. Q4. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound across literature sources?

  • Meta-Analysis : Compile published NMR data and identify outliers using statistical tools like Grubbs’ test.
  • Experimental Replication : Re-synthesize the compound under standardized conditions (e.g., IUPAC protocols) and reacquire spectra.
  • Collaborative Validation : Share raw spectral files with independent labs to confirm reproducibility.
    Document discrepancies in supplementary materials and propose revised assignments based on consensus .

Q. Q5. What strategies are recommended for elucidating the interaction mechanisms between this compound and biological macromolecules (e.g., proteins)?

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamic parameters (ΔH\Delta H, ΔS\Delta S).
  • Molecular Docking : Use software like AutoDock to predict binding sites, followed by mutagenesis studies to validate predictions.
  • Circular Dichroism (CD) : Monitor conformational changes in macromolecules upon interaction.
    Ensure ethical compliance for biological studies and publish raw ITC thermograms and docking parameters in open-access repositories .

Methodological Frameworks

Q6. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate research questions on this compound?

  • Feasible : Assess resource availability (e.g., synthetic precursors, analytical instrumentation).
  • Novel : Identify gaps via systematic literature reviews (e.g., lack of ecotoxicity data).
  • Ethical : Ensure compliance with chemical safety protocols (e.g., OECD guidelines for dye disposal).
  • Relevant : Align with sustainability goals, such as alternatives to hazardous azo dyes.
    Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses .

Q. Q7. What are best practices for integrating primary and secondary data in studies involving this compound?

  • Primary Data : Collect original spectral, chromatographic, and kinetic datasets.
  • Secondary Data : Curate literature data into unified databases (e.g., using ChemSpider or PubChem entries).
  • Data Fusion : Apply multivariate analysis (e.g., PCA) to reconcile discrepancies.
    Cite all secondary sources transparently and avoid over-reliance on non-peer-reviewed platforms like patents .

Data Presentation and Reproducibility

Q. Q8. What guidelines should be followed when presenting spectral data and reaction schemes in publications?

  • Spectral Figures : Label peaks with chemical shifts/m/zm/z values and annotate splitting patterns.
  • Reaction Schemes : Use standardized software (e.g., ChemDraw) with consistent numbering for substrates/products.
  • Supplementary Materials : Archive raw NMR FID files, HPLC chromatograms, and crystallographic data (if applicable) in formats like .JCAMP or .CIF.
    Refer to IUPAC nomenclature and the Beilstein Journal’s formatting requirements .

Q. Q9. How can researchers ensure their studies on this compound meet reproducibility standards?

  • Detailed Protocols : Document synthetic steps, purification methods, and instrument calibration in supplementary files.
  • Open Data : Deposit datasets in repositories like Zenodo or Figshare with DOIs.
  • Peer Review : Share preprints on platforms like ChemRxiv for community feedback before journal submission.
    Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.